(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound contains a benzo[d]thiazol-2(3H)-one group, which is a type of heterocyclic compound . This group is often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The compound contains a benzo[d]thiazol-2(3H)-one group, which is a planar, electron-deficient system with high oxidative stability . This group can enable efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound containing a benzo[d]thiazol-2(3H)-one group would likely have a high boiling point and be stable under normal conditions .Scientific Research Applications
Organic Semiconductor Research
Thiophene derivatives, like the compound , are integral to the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound’s structure could potentially influence charge transport and photophysical properties, making it a candidate for investigation in next-generation electronic devices.
Pharmacological Studies
Compounds with a thiophene ring system, which is present in the compound , exhibit a range of pharmacological properties . They are studied for their anticancer, anti-inflammatory, and antimicrobial effects. This particular compound could be synthesized and tested for similar biological activities, contributing to the development of new therapeutic agents.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be explored for its efficacy in protecting metals and alloys in corrosive environments, which is crucial for extending the lifespan of industrial machinery and infrastructure.
Material Science
The structural motif of thiophene is often found in materials with specific optical and electronic characteristics . Research into this compound could lead to the discovery of new materials with applications in photovoltaics, sensors, or as components in advanced composite materials.
Bioorganic Chemistry
Thiophene derivatives are known to interact with biological systems in various ways . This compound could be used in bioorganic chemistry to study protein-ligand interactions, enzyme inhibition, or as a molecular probe to understand biological pathways.
Synthetic Methodology Development
The synthesis of thiophene derivatives involves various chemical reactions that can be optimized and applied to other heterocyclic compounds . Research into the synthesis of this compound could lead to the development of new synthetic methodologies or the improvement of existing ones, which is fundamental for the advancement of organic chemistry.
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity . This inhibition results in an increase in the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in smooth muscle relaxation (bronchodilation) and inhibition of inflammatory cell activation (anti-inflammatory effect) .
Pharmacokinetics
As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects .
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .
Action Environment
Environmental factors such as air quality and temperature could potentially influence the efficacy and stability of inhaled treatments like Ohtuvayre.
Safety and Hazards
properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-5-9(17-22-8)14(19)16-15-18(2)10-6-11(20-3)12(21-4)7-13(10)23-15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYXBXXRPONDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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